Bis(triphenylphosphoranylidene)ammonium nitrite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

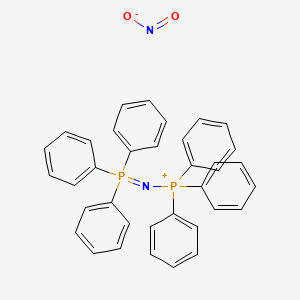

Bis(triphenylphosphoranylidene)ammonium nitrite: is a chemical compound with the molecular formula [(C6H5)3P=]2N(ONO) . It is known for its unique structure, where two triphenylphosphoranylidene groups are bonded to an ammonium ion, which is further bonded to a nitrite group. This compound is often used in various chemical reactions and research applications due to its stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bis(triphenylphosphoranylidene)ammonium nitrite typically involves the reaction of triphenylphosphine with nitrite sources under controlled conditions. One common method includes the reaction of triphenylphosphine with nitrous acid or sodium nitrite in the presence of an acid catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions: Bis(triphenylphosphoranylidene)ammonium nitrite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form simpler phosphine derivatives.

Substitution: The nitrite group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.

Major Products Formed:

Oxidation: Products include various phosphine oxides.

Reduction: Products include triphenylphosphine and its derivatives.

Substitution: Products vary depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of bis(triphenylphosphoranylidene)ammonium nitrite typically involves a metathesis reaction between bis(triphenylphosphoranylidene)ammonium chloride and sodium nitrite. The general reaction can be represented as follows:

The resulting compound features a bulky cation derived from triphenylphosphoranylidene, which stabilizes the nitrite anion. This structural configuration allows for the formation of stable salts with reactive anions, enhancing its utility in synthetic chemistry.

Catalysis in Organic Synthesis

This compound serves as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions involving nitrosation, where it generates reactive nitrosating species under specific conditions. This property has been exploited in the synthesis of nitroso compounds, which are important intermediates in organic synthesis .

Case Study: Nitrosation Reactions

In a study examining the electrochemical synthesis of nitrosation compounds, this compound was utilized to generate formaldehyde and nitric oxide under controlled conditions, demonstrating its effectiveness as a nitrosating agent .

Electrochemical Applications

The compound has been investigated for its electrochemical properties, particularly in the context of redox reactions involving metal complexes. Studies have shown that this compound can stabilize metal-nitrosyl complexes, enhancing their reactivity and stability in various electrochemical environments .

Table 1: Electrochemical Properties of Metal Complexes Stabilized by this compound

| Metal Complex | Stability | Observed Reactions |

|---|---|---|

| Fe(OEP)(NO) | High | Formation of Fe(OEP)(NO2)2- under nitrite presence |

| Co(CO)_4^- | Moderate | Interaction with nitrite leading to complexation |

| Ni(NO)_2^- | Low | Limited stability in presence of nitrite |

Isolation of Reactive Anions

The bulky nature of the bis(triphenylphosphoranylidene) cation allows for the effective isolation of reactive anions that are otherwise difficult to crystallize. This property is particularly valuable in synthetic chemistry where stable salts are required for further reactions .

Case Study: Isolation of Nitrite Anions

Research has demonstrated that this compound can be used to form stable crystalline salts with various reactive anions, facilitating their study and utilization in chemical reactions .

Mecanismo De Acción

The mechanism by which bis(triphenylphosphoranylidene)ammonium nitrite exerts its effects involves the release of nitrite ions, which can participate in various chemical reactions. The compound’s structure allows it to act as a stable source of nitrite ions, facilitating reactions that require nitrite as a reactant. The molecular targets and pathways involved depend on the specific reaction and conditions under which the compound is used .

Comparación Con Compuestos Similares

- Bis(triphenylphosphoranylidene)ammonium chloride

- Bis(triphenylphosphoranylidene)ammonium fluoride

- Tetraphenylphosphonium chloride

Uniqueness: Bis(triphenylphosphoranylidene)ammonium nitrite is unique due to its nitrite group, which imparts distinct reactivity compared to its chloride and fluoride counterparts. The presence of the nitrite group allows it to participate in specific reactions that other similar compounds cannot, making it valuable in certain synthetic applications .

Actividad Biológica

Bis(triphenylphosphoranylidene)ammonium nitrite, commonly referred to as PPN-NO2, is a compound formed from the metathesis reaction between bis(triphenylphosphoranylidene)ammonium chloride and sodium nitrite. This compound has garnered attention in the field of synthetic chemistry and biological applications due to its unique structural properties and reactivity.

Chemical Structure and Properties

PPN-NO2 consists of a bis(triphenylphosphoranylidene) cation paired with a nitrite anion. The bulky triphenylphosphoranylidene groups contribute to the stability and versatility of the compound in various reactions. The synthesis typically involves reacting triphenylphosphine with a nitrogen source followed by treatment with sodium nitrite, resulting in a stable salt that can isolate reactive anions.

| Compound | Cation Structure | Anion | Key Features |

|---|---|---|---|

| Bis(triphenylphosphoranylidene) ammonium nitrite | Bis(triphenylphosphoranylidene) | Nitrite | Stable, versatile in reactions |

| Bis(triphenylphosphine) iminium chloride | Bis(triphenylphosphine) | Chloride | Precursor for various salts |

| Triphenylphosphonium bromide | Triphenylphosphonium | Bromide | Commonly used in organic synthesis |

| Diphosphonium salts | Diphosphonium | Various | Different reactivity compared to phosphoranylidene |

Biological Activity

The biological activity of PPN-NO2 primarily revolves around its role as a nitrosating agent. Nitrosating agents are compounds that can introduce a nitroso group (-NO) into other molecules, which is significant in various biochemical processes.

PPN-NO2 acts by releasing nitric oxide (NO) upon reduction, which can lead to various physiological effects such as vasodilation. This process is particularly relevant in conditions like pulmonary arterial hypertension (PAH), where nitric oxide plays a crucial role in regulating vascular tone and blood flow . The reduction of nitrite to NO is facilitated by deoxyhemoglobin and myoglobin, especially under acidic or hypoxic conditions, enhancing its therapeutic potential .

Case Studies and Research Findings

- Vasodilatory Effects : Research indicates that PPN-NO2 can be beneficial in treating conditions characterized by impaired blood flow. For instance, studies have shown that aerosolized formulations of nitrite can lead to improved oxygen uptake and delivery in ischemic tissues .

- Nitrosation Reactions : The compound has been utilized in studies exploring N-nitrosation rates among various amines. It was found that tertiary amines with bulky groups undergo slower cleavage compared to their secondary counterparts, indicating the influence of sterics on reactivity .

- Electrochemical Applications : PPN-NO2 has also been investigated for its use in ion-selective electrodes, particularly for detecting pharmaceutical compounds like indomethacin. The detection limits achieved demonstrate its utility in analytical chemistry .

Propiedades

IUPAC Name |

triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;nitrite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30NP2.HNO2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;2-1-3/h1-30H;(H,2,3)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUUQWIJPSCKEJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.N(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30N2O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65300-05-2 |

Source

|

| Record name | Bis(triphenylphosphoranylidene)ammonium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.